molecular formula C20H18N4OS B15025922 (6Z)-6-[4-(dimethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-[4-(dimethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B15025922
M. Wt: 362.4 g/mol
InChI Key: PLLRUVZPXMMGJS-ATVHPVEESA-N
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Description

The compound (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a thiazole ring, which is further substituted with dimethylaminophenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with thioamides under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: can be compared with other triazolothiazole derivatives, such as:

Uniqueness

The uniqueness of (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethylamino group may enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

(6Z)-6-[[4-(dimethylamino)phenyl]methylidene]-3-(2-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C20H18N4OS/c1-13-6-4-5-7-16(13)18-21-22-20-24(18)19(25)17(26-20)12-14-8-10-15(11-9-14)23(2)3/h4-12H,1-3H3/b17-12-

InChI Key

PLLRUVZPXMMGJS-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN=C3N2C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/S3

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)N(C)C)S3

Origin of Product

United States

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